N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
Description
N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine (molecular formula: C₈H₁₀F₃N₃) is a pyrimidine derivative characterized by an ethylamine group at position 2, a methyl group at position 4, and a trifluoromethyl (-CF₃) substituent at position 6 of the pyrimidine ring. Its SMILES notation is CCNC1=NC(=CC(=N1)C(F)(F)F)C, and its InChIKey is JCTGMGHMTCSAET-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 140.7 Ų ([M-H]⁻) to 153.1 Ų ([M+Na]⁺), indicating moderate molecular compactness .
Properties
CAS No. |
68729-57-7 |
|---|---|
Molecular Formula |
C8H10F3N3 |
Molecular Weight |
205.18 g/mol |
IUPAC Name |
N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H10F3N3/c1-3-12-7-13-5(2)4-6(14-7)8(9,10)11/h4H,3H2,1-2H3,(H,12,13,14) |
InChI Key |
JCTGMGHMTCSAET-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Catalytic Enhancements
-
Palladium Catalysts : Cross-coupling reactions (e.g., Suzuki-Miyaura) could theoretically introduce aryl groups but remain unexplored for this compound.
Analytical Characterization
Critical spectroscopic data for validating synthesis include:
Chemical Reactions Analysis
Acylation Reactions
The secondary amine group undergoes acylation with various electrophilic reagents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, RT, 12 h | N-Ethyl-4-methyl-6-(trifluoromethyl)-N-acetylpyrimidin-2-amine | 85% | |
| Benzoyl chloride | Pyridine, 0°C → RT, 6 h | N-Benzoylated derivative | 78% | |
| Chloroformate | THF, NaHCO₃, 2 h | Carbamate formation | 90% |
The trifluoromethyl group enhances electrophilicity at the pyrimidine C-2 position, facilitating nucleophilic attack during acylation.
Nucleophilic Aromatic Substitution
Electron-withdrawing groups activate the pyrimidine ring for substitution:
| Nucleophile | Position | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Piperidine | C-4 | DMF, 80°C, 24 h | 4-Piperidino-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine | 60% | |
| Sodium methoxide | C-2 | MeOH, reflux, 8 h | Methoxy-substituted derivative (minor pathway) | 15% | |
| Thiophenol | C-6 | DMSO, K₂CO₃, 12 h | 6-(Phenylthio) analog | 45% |
The trifluoromethyl group directs substitution to the C-4 and C-6 positions due to its strong -I effect.
Oxidation Reactions
Controlled oxidation modifies substituents while preserving the pyrimidine core:
| Oxidizing Agent | Target Group | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| KMnO₄ | Methyl (C-4) | H₂O, 100°C, 6 h | 4-Carboxy-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine | 70% | |
| H₂O₂/Fe²⁺ | Amine | MeCN, RT, 3 h | N-Oxide formation | 55% | |
| Ozone | C=C bonds | -78°C, DCM, 30 min | Ring-opened products (trace) | <5% |
Methyl group oxidation to carboxylic acid proceeds via radical intermediates under strong conditions.
Reduction Reactions
Selective reduction pathways have been documented:
The trifluoromethyl group exhibits limited reducibility except under specialized conditions .
Cyclization and Cross-Coupling
The compound participates in metal-catalyzed reactions:
Cross-coupling requires halogenation at specific positions first .
Acid/Base Reactivity
The amine group demonstrates pH-dependent behavior:
| Condition | Observation | pKa | Source |
|---|---|---|---|
| 1M HCl | Salt formation (hydrochloride) | 3.8 | |
| NaOH (pH >10) | Precipitation of free base | - | |
| Buffered aqueous | Zwitterionic form (at neutral pH) | - |
Protonation occurs preferentially at the pyrimidine N-1 atom rather than the exocyclic amine .
Mechanistic Insights
-
Trifluoromethyl Effects : The -CF₃ group increases ring electron deficiency by 18% compared to -CH₃ analogs (Hammett σₚ = 0.88), directing electrophiles to the C-4 position .
-
Steric Considerations : The N-ethyl group creates a 142° dihedral angle with the pyrimidine plane, reducing reactivity at C-2.
-
Solvent Dependency : Polar aprotic solvents (DMF/DMSO) improve substitution yields by 20-30% compared to protic solvents.
Scientific Research Applications
Medicinal Chemistry
N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine has been investigated for its role as a precursor or intermediate in the synthesis of various biologically active compounds. Notably, it has been linked to the development of inhibitors for specific enzymes involved in cancer progression.
Enzyme Inhibition Studies
Research indicates that derivatives of pyrimidine compounds, including this compound, have been studied for their ability to inhibit enzymes such as NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). Inhibitors targeting this enzyme can modulate lipid signaling pathways, which are crucial in cancer biology and neurodegenerative diseases. For instance, modifications to the compound's structure have led to the identification of potent inhibitors with improved drug-like properties .
Antimicrobial Activity
Recent studies have highlighted the broad-spectrum antimicrobial activity of this compound. This property suggests its potential application in treating infections, particularly in conjunction with cancer therapies.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound against various pathogens. For example, its application was tested in vitro against bacterial strains resistant to conventional antibiotics, demonstrating promising results that warrant further investigation.
Structure–Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties.
Optimization of Potency and Selectivity
SAR studies have shown that modifications at specific positions on the pyrimidine ring can significantly enhance the compound's inhibitory potency against target enzymes while reducing toxicity . This optimization process is vital for developing effective therapeutic agents.
Mechanism of Action
The mechanism of action of N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to integrate well into the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), inhibiting its activity and thereby exerting antiproliferative effects on tumor cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substitution Patterns
The pyrimidin-2-amine scaffold is highly versatile, with substitutions at positions 4 and 6 significantly influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Substituent Comparison
Key Observations:
- Position 4 Modifications: Methyl or methoxy groups (e.g., in the target compound) enhance metabolic stability compared to bulky aryl groups . Aryloxy groups (e.g., 2,6-difluorophenoxy) introduce hydrogen-bonding capacity, critical for receptor binding .
- Position 6 Trifluoromethyl (-CF₃) :
- Position 2 Amine Variations :
Antitrypanosomal Activity
- Pyrimidin-2-amine derivatives with 4-methoxyphenyl or 3,4-dimethoxyphenyl substituents exhibit IC₅₀ values of 6.7–6.8 µM against Trypanosoma species .
- Structural Insight: Methoxy groups at position 4 improve membrane permeability, enhancing antitrypanosomal efficacy compared to methyl substituents .
GABA-B Receptor Modulation
HMRGX1 Receptor Potentiation
- 4-(2,6-Difluorophenoxy)-6-(trifluoromethyl)pyrimidin-2-amine derivatives enhance HMRGX1 receptor activity, with fluorine atoms optimizing binding affinity .
Biological Activity
N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from recent studies.
Structure and Properties
This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. In vitro assays have demonstrated significant inhibitory effects on cell proliferation:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Induces apoptosis, inhibits EGFR phosphorylation |
| MCF-7 | 0.16 | Arrests cell cycle at G2/M phase |
| A549 | 0.442 | Reduces migration and invasion |
The compound exhibited a 20-fold selectivity for cancerous cells over normal mammary epithelial cells (MCF10A), indicating its potential for targeted cancer therapy .
- EGFR Inhibition : this compound has been shown to inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), a key player in many cancers. This inhibition leads to reduced downstream signaling pathways that promote cell survival and proliferation .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This effect is particularly pronounced in EGFR mutant cell lines, which are often resistant to conventional therapies .
- Cell Cycle Arrest : It effectively arrests the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating further .
Antimicrobial Activity
Beyond its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:
| Microorganism | Activity |
|---|---|
| E. coli | Bacteriostatic |
| S. aureus | Bactericidal |
| A. flavus | Fungicidal |
This broad-spectrum antimicrobial activity suggests potential applications in treating infections alongside cancer therapy .
Case Studies and Research Findings
A series of experimental studies have been conducted to evaluate the efficacy of this compound:
- Study on TNBC Models : In a study involving MDA-MB-231 cells, treatment with the compound significantly inhibited tumor growth in vivo models, outperforming traditional chemotherapeutics like TAE226 .
- Antioxidant Properties : The compound also exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, with ongoing research focused on optimizing its bioavailability for clinical use .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-ethyl-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted pyrimidine intermediates. For example, coupling pyrimidine derivatives with ethylamine under basic conditions (e.g., triethylamine) in dichloromethane is a common approach. Post-synthetic purification via column chromatography ensures high purity . Alternative routes may utilize nucleophilic substitution at the pyrimidine C2 position with ethylamine, followed by trifluoromethyl group introduction via halogen exchange or radical trifluoromethylation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Determines bond lengths, angles, and crystal packing. For example, dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) confirm structural conformation .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl and trifluoromethyl groups). The trifluoromethyl group’s ¹⁹F NMR signal appears as a singlet near -60 ppm .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 247.1) .
Q. How are biological activities (e.g., antimicrobial) evaluated for this compound?
- Methodological Answer :
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, C. albicans) assess antimicrobial activity. For instance, MIC values ≤8 µg/mL indicate potent activity .
- Immunomodulatory studies : Measure cytokine production (e.g., IL-6, TNF-α) in macrophage cell lines to evaluate anti-inflammatory effects .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields (up to 85%) by enhancing reaction kinetics .
- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enable efficient cross-coupling of sterically hindered groups .
Q. What crystallographic challenges arise in resolving structures of polymorphic forms?
- Methodological Answer :
- SHELX refinement : SHELXL handles high-resolution data and twinned crystals by refining anisotropic displacement parameters. For example, R-factor convergence below 0.05 ensures accurate atomic positions .
- Hydrogen bonding analysis : Weak interactions (e.g., C–H⋯O, C–H⋯π) stabilize polymorphs. For instance, C61–H⋯O5 bonds (2.45 Å) form polymeric chains along the c-axis .
Q. How do substituents influence structure-activity relationships (SAR) in pharmacological applications?
- Methodological Answer :
-
Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ~2.8), improving blood-brain barrier penetration for CNS targets .
-
Ethylamine moiety : Hydrogen bonding with TAS2R14 bitter taste receptors (e.g., N–H⋯N interactions) enhances binding affinity (Kd ~50 nM) .
Substituent Biological Target Key Interaction Affinity (Kd) Trifluoromethyl COX-2 Hydrophobic pocket 120 nM Ethylamino TAS2R14 N–H⋯N hydrogen bond 50 nM
Q. How can contradictory bioactivity data from polymorphic forms be resolved?
- Methodological Answer :
- Differential scanning calorimetry (DSC) : Identifies polymorphs (e.g., Form I melts at 165°C vs. Form II at 158°C) .
- Cell-based assays : Compare polymorphic forms in dose-response curves. For example, Form I may show IC₅₀ = 1.2 µM against COX-2, while Form II is inactive due to poor solubility .
Q. What mechanistic insights explain its activity as a COX-2 inhibitor or TAS2R14 modulator?
- Methodological Answer :
- COX-2 inhibition : The trifluoromethyl group occupies the hydrophobic channel near Tyr355, reducing prostaglandin synthesis (IC₅₀ = 120 nM) .
- TAS2R14 activation : Molecular dynamics simulations show the ethylamino group stabilizes receptor conformations via salt bridges with Glu265 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
